molecular formula C17H25NO4 B14508770 Dipentyl pyridine-2,5-dicarboxylate CAS No. 63597-02-4

Dipentyl pyridine-2,5-dicarboxylate

Cat. No.: B14508770
CAS No.: 63597-02-4
M. Wt: 307.4 g/mol
InChI Key: QLRYCUIWODKRAF-UHFFFAOYSA-N
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Description

Dipentyl pyridine-2,5-dicarboxylate (CAS No.: Not explicitly provided in evidence) is an ester derivative of pyridine-2,5-dicarboxylic acid, featuring pentyl (C₅H₁₁) alkyl chains at both carboxylate positions. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol. This compound belongs to the class of pyridine dicarboxylates, which are notable for their role as enzyme inhibitors, coordination chemistry ligands, and intermediates in organic synthesis.

Pyridine-2,5-dicarboxylate derivatives are structurally analogous to α-ketoglutarate (α-KG), enabling competitive inhibition of enzymes like prolyl 4-hydroxylases (P4Hs) .

Properties

CAS No.

63597-02-4

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

dipentyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C17H25NO4/c1-3-5-7-11-21-16(19)14-9-10-15(18-13-14)17(20)22-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3

InChI Key

QLRYCUIWODKRAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dipentyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine-2,5-dicarboxylic acid, pentyl alcohol, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Pyridine-2,5-Dicarboxylate Esters

The inhibitory potency and physicochemical properties of pyridine-2,5-dicarboxylate derivatives vary significantly with ester substituents. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) IC₅₀/Kᵢ (μM) for P4H Key Applications
Dimethyl pyridine-2,5-dicarboxylate C₉H₉NO₄ 195.17 4–7 μM Enzyme inhibition; MOF synthesis
Diethyl pyridine-2,5-dicarboxylate C₁₁H₁₃NO₄ 223.23 Not reported Organic synthesis intermediate
Di-n-propyl pyridine-2,5-dicarboxylate C₁₃H₁₇NO₄ 251.28 Not reported Potential enzyme inhibitor
Dipentyl pyridine-2,5-dicarboxylate C₁₇H₂₃NO₄ 305.37 Not reported Hypothesized enhanced bioavailability

Key Findings :

  • Enzyme Inhibition : Pyridine-2,5-dicarboxylate esters act as competitive inhibitors of P4Hs by mimicking α-KG. The dimethyl ester exhibits an IC₅₀ of 4–7 μM for type I/II P4Hs, outperforming pyridine-2,4-dicarboxylate (IC₅₀ 7–10 μM) .
  • Alkyl Chain Impact : Longer alkyl chains (e.g., dipentyl) increase lipophilicity, which may enhance cellular uptake but reduce aqueous solubility. This trade-off is critical for drug design .

Positional Isomers: Pyridine-2,4- and Pyridine-3,5-Dicarboxylates

  • Pyridine-2,4-Dicarboxylate: Demonstrates higher potency for lysyl hydroxylase (Kᵢ = 50 μM) compared to P4Hs (Kᵢ = 3 μM) . Unlike the 2,5-isomer, it is less effective against P4Hs due to nonconserved residue interactions in the enzyme’s active site .
  • Pyridine-3,5-Dicarboxylate: Used in coordination polymers and metal-organic frameworks (MOFs) due to its symmetric carboxylate positions . No significant enzyme inhibition data are reported.

Sodium and Metal Salts

  • Disodium Pyridine-2,5-Dicarboxylate: Explored as an anode material in sodium-ion batteries due to its redox-active carboxylate groups . This application is distinct from ester derivatives, which are typically used in biochemical contexts.

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